(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

Description

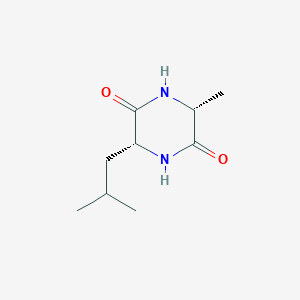

(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is a diketopiperazine (DKP) derivative characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 3. Its stereochemistry is defined by R-configurations at both C-3 and C-6 positions. This compound is part of a broader class of DKPs, which are cyclic dipeptides formed via condensation of two amino acids. DKPs are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Structurally, the compound features:

- C-3: Methyl group (CH₃).

- C-6: 2-Methylpropyl (isobutyl) group (CH₂CH(CH₃)₂).

DKPs like this are often isolated from marine fungi, actinomycetes, or synthesized for pharmaceutical research .

Properties

IUPAC Name |

(3R,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJPZCJQDRPOME-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](C(=O)N1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione can be achieved through various methods. One common approach involves the cyclization of dipeptides or building from an already established core . Another method utilizes the Ugi reaction, a multicomponent reaction known for its efficiency in constructing highly functionalized heterocyclic skeletons . The Ugi reaction proceeds in methanol at room temperature, followed by cyclization to form the piperazine-2,5-dione core .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include alkynyls, amides, and alkynes . The reactions often occur under mild conditions, such as room temperature, and may involve catalysts like NaH .

Major Products: The major products formed from these reactions include various substituted piperazine-2,5-diones, which exhibit significant biological activities .

Scientific Research Applications

(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione has a wide range of scientific research applications. It is used in the development of anticancer agents, antibiotics, and antibacterial drugs . The compound’s unique structure allows for the construction of diverse molecules, making it valuable in medicinal chemistry and drug discovery . Additionally, it has applications in the study of multicomponent reactions and the synthesis of heterocyclic compounds .

Mechanism of Action

The mechanism of action of (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of cancer cells and bacteria through various biochemical pathways . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Variations in Alkyl-Substituted DKPs

The substituents and stereochemistry at C-3 and C-6 critically influence physicochemical properties (e.g., lipophilicity, solubility) and bioactivity. Below is a comparative analysis:

Key Observations :

- Lipophilicity : Compounds with bulkier substituents (e.g., diisobutyl) exhibit higher lipophilicity, impacting membrane permeability .

- Stereochemical Effects : The (3R,6R) configuration in the target compound enhances antifungal activity compared to its (3R,6S) epimer, which shows weaker bioactivity .

- Natural vs. Synthetic : Marine-derived DKPs often display broader biological activities due to evolutionary ecological pressures, whereas synthetic analogs are tailored for specific physicochemical properties .

Aromatic and Hybrid DKPs

DKPs with aromatic or mixed alkyl-aromatic substituents demonstrate distinct pharmacological profiles:

Key Observations :

Challenges :

- Stereochemical control during cyclization.

- Low yields in T3P®-mediated couplings compared to ethyl chloroformate .

Biological Activity

(3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, synthesis methods, and interaction with biological targets.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and the presence of two carbonyl groups at positions 2 and 5 of the piperazine ring. The molecular formula is , and its structure significantly influences its chemical reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example:

- Inhibition of Pancreatic Cancer Cell Lines : Compounds derived from this scaffold have demonstrated efficacy against pancreatic cancer cell lines such as AsPC-1 and SW1990. These studies suggest that the compound may interact with specific molecular targets involved in cancer progression, enhancing its therapeutic potential.

The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes that play critical roles in cellular signaling pathways related to cancer cell proliferation and survival. Understanding these interactions is essential for elucidating its therapeutic profile and optimizing its use in clinical applications.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. Common methods include:

- Cyclization of 2-Methylpropylamine with Diketones : This method often utilizes solvents like ethanol or methanol under controlled conditions to facilitate the formation of the piperazine ring.

Synthetic Routes Overview

| Method | Description |

|---|---|

| Cyclization | Reaction of 2-methylpropylamine with diketones to form the piperazine ring. |

| Reaction Conditions | Use of solvents (ethanol/methanol) and catalysts to enhance yield and purity. |

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives based on the piperazine-2,5-dione framework. Among these, one particular derivative showed remarkable growth inhibition in pancreatic cancer cell lines:

- Compound 6h : This derivative was noted for inducing significant growth inhibition in both AsPC-1 and SW1990 cell lines, suggesting a promising avenue for further development as an anticancer agent.

Interaction with Biological Targets

Preliminary data suggest that this compound may bind effectively to various biological targets involved in cancer biology. The identification of these targets is crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione, and how are stereochemical outcomes controlled?

- Methodology : The compound is synthesized via cyclization of chiral amine precursors with diketones or through enantioselective catalysis. For example, reductive amination of methylpropylamine derivatives with 2,5-diketopiperazine precursors under controlled pH (6.5–7.5) and temperature (60–80°C) can yield the target stereoisomer . Chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., palladium on carbon with chiral ligands) ensure stereochemical fidelity .

- Key Considerations : Reaction monitoring via TLC or HPLC is critical to detect intermediates. Chiral stationary phase chromatography is used for enantiomeric separation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substituent positions and stereochemistry. For example, methylpropyl groups show distinct δ 0.8–1.2 ppm (CH) and δ 1.4–1.8 ppm (CH) signals .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H] at m/z 229.18) and purity (>95%) .

- IR : C=O stretches near 1650–1700 cm confirm diketopiperazine rings .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus or Escherichia coli at concentrations of 10–100 µg/mL, with zone-of-inhibition comparisons to controls .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using 0.1–1 mM compound concentrations .

Advanced Research Questions

Q. How can reaction yields be optimized while maintaining enantiomeric excess (EE) >98%?

- Methodology :

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation reactions. EE is quantified via CSP-HPLC .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency. Yields improve from 60% to 85% when transitioning from ethanol to DMF .

- Data Table :

| Catalyst | Solvent | Yield (%) | EE (%) |

|---|---|---|---|

| Pd/C (racemic) | EtOH | 60 | 50 |

| BINAP-Ru | DMF | 85 | 99 |

Q. How do stereochemical variations (e.g., 3R,6R vs. 3S,6S) impact biological activity?

- Methodology : Compare IC values of enantiomers in receptor-binding assays. For example, the 3R,6R isomer may show 10-fold higher affinity for serotonin receptors (5-HT) due to complementary stereoelectronic interactions .

- Data Contradiction Analysis : Discrepancies in antimicrobial activity (e.g., 3R,6R active at 10 µg/mL vs. 3S,6S inactive) may arise from differential membrane permeability or target binding. Validate via molecular docking simulations .

Q. What strategies resolve inconsistencies in reported cytotoxicity data across studies?

- Methodology :

- Purity Verification : Re-analyze batches via NMR and LC-MS to exclude impurities (>98% purity required) .

- Assay Standardization : Use identical cell lines (e.g., HEK-293) and incubation times (24–48 hrs) to minimize variability. EC discrepancies >20% warrant re-evaluation of solvent (DMSO vs. saline) effects .

Experimental Design Considerations

Designing a stability study under physiological conditions

- Protocol :

Prepare 1 mM solutions in PBS (pH 7.4) and simulate gastric fluid (pH 2.0).

Incubate at 37°C for 24–72 hrs.

Monitor degradation via HPLC at 254 nm. Half-life (t) >12 hrs in PBS indicates suitability for in vivo studies .

Addressing low solubility in aqueous media

- Strategies :

- Prodrug Synthesis : Introduce phosphate esters at the diketopiperazine nitrogen, increasing solubility from 0.1 mg/mL to 5 mg/mL .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.